REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][OH:10])=[CH:3][CH:2]=1.[ClH:11]>[Pt]=O>[ClH:11].[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
206 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring of the mixture at room temperature under a hydrogen atmosphere at an ordinary pressure for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered with Celite
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The thus obtained residue was reprecipitated from methanol-ether
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CCC(CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |